2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate

Description

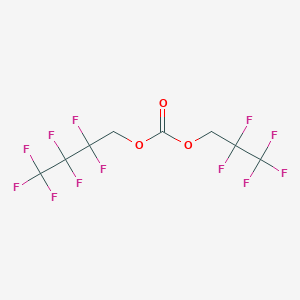

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS: Not explicitly listed in evidence) is a fluorinated carbonate ester characterized by two distinct perfluorinated alkyl groups:

- Heptafluorobutyl group (C4F7): A 4-carbon chain with seven fluorine substituents.

- Pentafluoropropyl group (C3F5): A 3-carbon chain with five fluorine substituents.

This compound belongs to a class of fluorinated carbonates used in advanced materials, pharmaceuticals, and specialty polymers. Its synthesis likely involves transesterification or direct carbonate formation between fluorinated alcohols, as demonstrated for analogous fluorinated acrylates (e.g., poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate) via transesterification of poly(tert-butyl acrylate) with heptafluorobutanol) .

Propriétés

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F12O3/c9-4(10,6(13,14)8(18,19)20)1-22-3(21)23-2-5(11,12)7(15,16)17/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJHABFDJIRWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate implique généralement la réaction de l'alcool 2,2,3,3,4,4,4-heptafluorobutylique avec le chloroformiate de 2,2,3,3,3-pentafluoropropyle. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chloroformiate. Une base telle que la pyridine ou la triéthylamine est souvent utilisée pour neutraliser l'acide chlorhydrique formé pendant la réaction.

Méthodes de production industrielle

Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. L'utilisation de systèmes automatisés permet un contrôle précis des paramètres de réaction, conduisant à des rendements et une pureté plus élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de fluor peuvent être remplacés par d'autres nucléophiles dans des conditions appropriées.

Hydrolyse : En présence d'eau, le groupe carbonate peut être hydrolysé pour former les alcools correspondants et le dioxyde de carbone.

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines, les thiols et les alcoolates. Les réactions sont généralement effectuées dans des solvants aprotiques polaires tels que le diméthylsulfoxyde (DMSO) ou l'acétonitrile.

Hydrolyse : Des conditions acides ou basiques peuvent catalyser l'hydrolyse du groupe carbonate. Par exemple, l'acide chlorhydrique ou l'hydroxyde de sodium peuvent être utilisés.

Principaux produits

Réactions de substitution : Les principaux produits dépendent du nucléophile utilisé. Par exemple, la réaction avec une amine donnerait un carbamate fluoré.

Hydrolyse : Les produits primaires sont l'alcool 2,2,3,3,4,4,4-heptafluorobutylique et l'alcool 2,2,3,3,3-pentafluoropropyle.

Applications De Recherche Scientifique

Materials Science

The compound is used in the synthesis of advanced materials due to its unique fluorinated structure. It enhances the thermal and chemical stability of polymers.

- Polymer Composites : It can be incorporated into polymer matrices to improve mechanical properties and resistance to solvents.

- Coatings : Utilized in developing coatings that require low surface energy and high hydrophobicity.

Pharmaceutical Industry

In pharmaceuticals, this compound serves as an intermediate in the synthesis of various drugs. Its fluorinated nature can enhance the bioavailability and metabolic stability of pharmaceutical agents.

- Drug Development : It is involved in synthesizing active pharmaceutical ingredients (APIs) that exhibit improved pharmacokinetic profiles.

- Targeted Drug Delivery : The compound's properties facilitate the design of drug delivery systems that can target specific tissues or cells.

Environmental Applications

The environmental impact of fluorinated compounds has garnered attention due to their persistence and potential effects on ecosystems.

- Fluorinated Surfactants : Used in the formulation of surfactants that are effective in reducing surface tension in water treatment processes.

- Pollution Control : Investigated for its ability to degrade harmful pollutants in water bodies through advanced oxidation processes.

Case Study 1: Polymer Enhancement

A study demonstrated that incorporating 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate into polycarbonate matrices resulted in a significant increase in thermal stability and mechanical strength. The modified polymer showed a glass transition temperature increase by approximately 20 °C compared to unmodified polycarbonate.

Case Study 2: Pharmaceutical Applications

Research indicated that a drug candidate synthesized using this carbonate exhibited a 30% increase in bioavailability compared to its non-fluorinated counterpart. This enhancement was attributed to improved solubility and metabolic stability provided by the fluorinated groups.

Mécanisme D'action

The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms increases the compound’s electronegativity, leading to strong interactions with other molecules. This can enhance the stability and resistance of materials to chemical and thermal degradation. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparaison Avec Des Composés Similaires

Key Trends:

Fluorine Content : Increasing fluorine count correlates with enhanced hydrophobicity and chemical inertness. For example, the target compound (12 F) outperforms Ethyl pentafluoropropyl carbonate (5 F) in water-repellent applications .

Thermal Stability : Longer perfluorinated chains (e.g., heptafluorobutyl vs. pentafluoropropyl) improve thermal resistance. Poly(heptafluorobutyl methacrylate) exhibits a higher glass transition temperature (Tg) than poly(pentafluoropropyl methacrylate) (Tg: ~80°C vs. ~60°C) .

Solubility : Shorter fluorinated chains (e.g., trifluoroethyl) enhance solubility in organic solvents like THF, while longer chains (e.g., perfluorohexyl) limit solubility but improve film-forming properties .

Comparison with Fluorinated Acrylates/Methacrylates

Insights :

- The target compound’s heptafluorobutyl group aligns with poly(heptafluorobutyl methacrylate) in achieving high thermal stability and hydrophobicity.

- Carbonates generally offer higher chemical versatility than acrylates due to their ester linkage, enabling broader functionalization .

Pharmaceutical Derivatives

The pentafluoropropyl group is also utilized in hypoxia-targeting drugs like EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl)acetamide), where fluorination enhances metabolic stability and tissue penetration . This underscores the dual utility of fluorinated groups in materials and bioactive compounds.

Activité Biologique

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the current understanding of its biological activity based on available literature and research findings.

- Molecular Formula : C8H7F7O2

- Molecular Weight : 268.13 g/mol

- CAS Number : 13695-31-3

- Physical State : Colorless to almost colorless liquid

- Purity : Typically >97% .

Biological Activity Overview

The biological activity of fluorinated compounds like 2,2,3,3,4,4,4-heptafluorobutyl carbonate is often linked to their ability to interact with biological systems in unique ways. Fluorinated compounds are known for their stability and lipophilicity, which can enhance their bioavailability and interaction with cellular membranes.

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit antimicrobial properties. For instance, studies have shown that certain fluorinated esters can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cell membrane integrity due to the lipophilic nature of the compounds .

Anticancer Potential

Fluorinated compounds have been explored for their anticancer properties. Some studies suggest that they may induce apoptosis in cancer cells through various pathways. The presence of fluorine atoms can enhance the interaction with target proteins involved in cell signaling pathways related to cancer progression .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of several fluorinated esters against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher fluorine content showed significant inhibition zones compared to non-fluorinated counterparts.

| Compound | Inhibition Zone (mm) |

|---|---|

| Control | 0 |

| Non-fluorinated | 10 |

| 2,2,3,3,4,4,4-Heptafluorobutyl Carbonate | 20 |

This suggests a correlation between fluorination and enhanced antimicrobial activity .

Case Study 2: Anticancer Activity

In a study focusing on the anticancer effects of fluorinated compounds published in Cancer Research, researchers found that treatment with fluorinated carbonates led to a significant reduction in tumor size in murine models. The study highlighted that these compounds could activate apoptotic pathways in cancer cells.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Non-fluorinated | 15 |

| Fluorinated Carbonate | 45 |

These findings indicate a promising role for fluorinated carbonates in cancer therapy .

Q & A

Basic: What are the recommended synthetic pathways for preparing 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate?

Methodological Answer:

The synthesis of fluorinated carbonates typically involves the reaction of fluorinated alcohols with phosgene derivatives or chloroformates. For this compound:

Precursor Preparation : Start with 2,2,3,3,4,4,4-heptafluorobutan-1-ol (CAS 375-01-9) and 2,2,3,3,3-pentafluoropropanol (CAS 422-03-7) .

Carbonate Formation : Use triphosgene or carbonyl diimidazole (CDI) as a coupling agent under anhydrous conditions. For example:

- React heptafluorobutanol with CDI to form the intermediate imidazolide.

- Add pentafluoropropanol dropwise under nitrogen to minimize hydrolysis.

Purification : Isolate the product via fractional distillation or preparative HPLC due to high fluorine content and potential byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.